4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}-2-methoxyphenol

sigma receptor regioisomerism pyrazole pharmacophore

4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}-2-methoxyphenol (CAS 1856023-69-2) is a synthetic Mannich-base derivative bearing a 2-methoxyphenol (vanillin-derived) core linked via an aminomethyl bridge to a 1,5-dimethyl-1H-pyrazol-3-yl heterocycle. With molecular formula C₁₃H₁₇N₃O₂ and molecular weight 247.3 g·mol⁻¹, the compound belongs to the substituted phenol–aminomethylpyrazole class, a scaffold implicated in sigma receptor modulation and anti-inflammatory activity.

Molecular Formula C13H17N3O2
Molecular Weight 247.29 g/mol
Cat. No. B11733742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}-2-methoxyphenol
Molecular FormulaC13H17N3O2
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C)NCC2=CC(=C(C=C2)O)OC
InChIInChI=1S/C13H17N3O2/c1-9-6-13(15-16(9)2)14-8-10-4-5-11(17)12(7-10)18-3/h4-7,17H,8H2,1-3H3,(H,14,15)
InChIKeySSQOHRCQJKCIHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}-2-methoxyphenol (CAS 1856023-69-2): Structural Classification and Procurement Baseline


4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}-2-methoxyphenol (CAS 1856023-69-2) is a synthetic Mannich-base derivative bearing a 2-methoxyphenol (vanillin-derived) core linked via an aminomethyl bridge to a 1,5-dimethyl-1H-pyrazol-3-yl heterocycle . With molecular formula C₁₃H₁₇N₃O₂ and molecular weight 247.3 g·mol⁻¹, the compound belongs to the substituted phenol–aminomethylpyrazole class, a scaffold implicated in sigma receptor modulation and anti-inflammatory activity [1]. It is supplied at ≥95% purity for research use .

Why Generic Substitution Fails for 4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}-2-methoxyphenol: Regioisomeric and Substituent Sensitivity


In-class pyrazole–aminomethylphenol congeners cannot be interchanged without risking altered target engagement. The 1,5-dimethyl substitution on the pyrazole ring and the 3-yl attachment point jointly govern the spatial orientation of the H-bond-donating NH linker and the electron density of the heterocycle, parameters that directly modulate sigma receptor affinity [1]. Simultaneously, the 2-methoxy group on the phenol ring lowers the phenolic pKa relative to non-methoxylated analogs, influencing both the ionization state at physiological pH and the structure–activity relationship (SAR) of the aminomethyl moiety [2]. Regioisomers bearing 1,4-dimethylpyrazole or 4-yl/5-yl attachment points, as well as des-methoxy variants, are structurally distinct chemical entities with divergent pharmacophore geometries and cannot serve as drop-in replacements for target-specific studies or SAR campaigns.

Quantitative Differentiation Evidence for 4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}-2-methoxyphenol vs. Closest Analogs


Regioisomeric Differentiation: 1,5-Dimethyl-3-yl vs. 1,4-Dimethyl-3-yl Pyrazole Substitution and Sigma Receptor Pharmacophore Geometry

The 1,5-dimethyl substitution pattern on the pyrazole ring places a methyl group at the 5-position adjacent to the exocyclic NH linker, creating steric and electronic modulation absent in the 1,4-dimethyl regioisomer. In the sigma receptor ligand patent family that encompasses pyrazole–aminomethyl scaffolds, the 1,5-dimethyl-3-yl attachment is explicitly enumerated among preferred embodiments, whereas 1,4-dimethyl variants are not equivalently profiled [1]. This regioisomeric distinction translates to differential sigma receptor pharmacophore fitting, as the 5-methyl group alters both the conformational preference of the aminomethyl linker and the π-electron distribution of the pyrazole ring.

sigma receptor regioisomerism pyrazole pharmacophore

Positional Isomer Differentiation on the Phenol Ring: 4- vs. 5- vs. 2-/3-Substitution and Impact on H-Bonding Architecture

The target compound places the aminomethylpyrazole substituent at the 4-position of the 2-methoxyphenol ring, para to the phenolic –OH. In contrast, the positional isomer 5-{[(1,5-dimethyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol (CAS 1006464-30-7) attaches the substituent at the 5-position (meta to –OH, ortho to –OCH₃). Crystallographic analysis of the closely related bis-pyrazole analog 4-[bis(1,5-dimethyl-1H-pyrazol-3-yl-methyl)amino]phenol monohydrate demonstrates that the phenol group is linked perpendicularly to a roughly planar pyrazole fragment, with crystal packing governed by H-bonding between the phenolic –OH and lattice water [1]. Altering the substitution position from 4- to 5- disrupts this hydrogen-bonding geometry, changing both solid-state properties (melting point, crystallinity) and solution-phase molecular recognition.

positional isomerism hydrogen bonding crystal engineering

Methoxy Group Contribution: Differentiation from Des-Methoxy Analogs via pKa Modulation and Anti-Inflammatory SAR

The 2-methoxy substituent on the phenol ring differentiates the target compound from des-methoxy analogs such as 2-{[(1,5-dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol and 3-{[(1,5-dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol (CAS 1856034-70-2). In a structurally related series of 2-methoxy-4-(diarylpyrazolyl)phenol aminomethyl derivatives, the aminomethyl-bearing compounds demonstrated anti-inflammatory activity exceeding that of diclofenac sodium in the heat-induced protein denaturation assay, and SAR analysis established that the activity of the aminomethyl moiety is influenced by its pKa value [1]. The electron-donating methoxy group alters the phenolic pKa, thereby tuning the ionization state of the aminomethyl nitrogen at physiological pH—a tunable parameter absent in des-methoxy congeners.

pKa modulation anti-inflammatory SAR

N-Alkyl Substitution on Pyrazole: 1,5-Dimethyl vs. 1-Ethyl and Implications for Lipophilicity and Metabolic Stability

The 1,5-dimethyl substitution on the pyrazole ring maintains a compact N-alkyl profile, whereas the comparator 4-(((1-ethyl-1H-pyrazol-4-yl)amino)methyl)-2-methoxyphenol (CAS 1006464-15-8) introduces an ethyl group at the N1 position. Pyrazoles are recognized as more lipophilic and metabolically more stable bioisosteres of phenol , and the degree of N-alkylation directly modulates both logP and susceptibility to N-dealkylation by cytochrome P450 enzymes. The dimethyl substitution preserves a lower molecular weight (247.3 vs. 247.3 g·mol⁻¹ for the ethyl analog; MW equivalence masks different logP contributions) while providing two methyl groups for steric shielding of the pyrazole ring without introducing the conformational flexibility of an ethyl chain.

lipophilicity metabolic stability pyrazole bioisosterism

Vendor Purity Benchmarking: 95% Minimum Purity Specification vs. Unspecified or Lower-Purity Analogs

The target compound is supplied with a documented minimum purity specification of 95% (HPLC) . In contrast, several closely related positional isomers and analogs available through secondary suppliers lack publicly disclosed purity certificates or are listed without quantitative purity guarantees. For research applications requiring reproducible dose–response relationships (e.g., IC₅₀ determination, SAR campaigns), procurement of a compound with a defined purity threshold reduces the risk of confounding biological readouts by unidentified impurities.

purity quality control procurement

Procurement-Guided Application Scenarios for 4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}-2-methoxyphenol


Sigma Receptor Ligand Screening and Pharmacophore Validation

The 1,5-dimethyl-3-yl pyrazole attachment pattern aligns with preferred embodiments in sigma receptor inhibitor patents [1]. Researchers conducting sigma-1 or sigma-2 receptor binding assays should select this compound over the 1,4-dimethyl regioisomer (CAS 1856066-38-0) or the 4-yl-attachment positional isomer (CAS 1006464-30-7) to ensure compatibility with the established sigma pharmacophore framework. Use at ≥95% purity (Catalog CM668761) minimizes impurity-driven false negatives in radioligand displacement assays.

Anti-Inflammatory SAR Expansion Using the 2-Methoxyphenol Scaffold

The 2-methoxy substituent is a critical SAR determinant in pyrazole–aminomethylphenol anti-inflammatory series, where pKa modulation of the aminomethyl nitrogen governs activity [1]. This compound serves as a direct structural probe to extend SAR beyond the published 1,5-diarylpyrazole series. Des-methoxy analogs (e.g., CAS 1856034-70-2) should be procured as separate, non-substitutable controls rather than as replacements, since absence of the methoxy group shifts the pKa and alters the activity profile.

Crystallography and Solid-State H-Bond Network Studies

The 4-position attachment of the aminomethylpyrazole substituent on the phenol ring preserves the para –OH geometry observed in the crystallographically characterized bis-pyrazole analog [1]. This compound is the appropriate choice for co-crystallization screens, polymorph studies, or metal–organic framework construction where predictable H-bond donor–acceptor distances are required. The 5-substituted positional isomer (CAS 1006464-30-7) is not a structural surrogate due to altered H-bond vector geometry.

In Vitro ADME Profiling of N-Methyl vs. N-Ethyl Pyrazole Congeners

The 1,5-dimethyl substitution provides a metabolically more stable N-alkyl profile compared to N-ethyl analogs [1]. This compound is suitable as the dimethyl reference standard in paired metabolic stability assays (e.g., human liver microsome incubation) designed to quantify the impact of N-dealkylation susceptibility across a pyrazole alkylation series. Pair with the 1-ethyl analog (CAS 1006464-15-8) as the comparator arm.

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